molecular formula C24H26N2O4S2 B2612466 Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899725-10-1

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2612466
CAS No.: 899725-10-1
M. Wt: 470.6
InChI Key: UHXVPCYRCPDATE-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a synthetic compound characterized by a thiophene core substituted with a phenyl group at the 4-position and a methyl ester at the 2-position. The 3-position of the thiophene ring is functionalized with a sulfonamide group linked to a piperazine moiety bearing a 2,5-dimethylphenyl substituent.

Properties

IUPAC Name

methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-9-10-18(2)21(15-17)25-11-13-26(14-12-25)32(28,29)23-20(19-7-5-4-6-8-19)16-31-22(23)24(27)30-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXVPCYRCPDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a piperazine moiety, and a sulfonyl group. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Recent studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
  • Cytotoxicity : Evaluations of cytotoxic effects on mammalian cell lines reveal that the compound can induce cell death in specific cancer cell lines while exhibiting lower toxicity in normal cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialEscherichia coli, Pseudomonas aeruginosaMIC = 0.21 μM
CytotoxicityHaCat (human keratinocytes)IC50 values indicating low toxicity
AntifungalCandida albicansModerate inhibitory effect
Binding InteractionsDNA gyraseStrong binding affinity

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Bacterial Growth : The compound interferes with bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest that it binds effectively to DNA gyrase, an enzyme critical for bacterial DNA replication.
  • Cytotoxic Mechanisms : The cytotoxic effects are likely mediated through apoptosis pathways, where the compound triggers programmed cell death in cancerous cells while sparing normal cells.
  • Antifungal Activity : Its antifungal properties may stem from disrupting fungal cell membrane integrity or inhibiting essential metabolic pathways.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A recent evaluation demonstrated that the compound exhibited significant activity against both E. coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) as low as 0.21 μM. This positions it as a potential candidate for developing new antimicrobial agents against resistant strains .
  • Cytotoxicity Assessment : In vitro studies using HaCat cells revealed that the compound induced cell death at IC50 values significantly higher than those observed in cancer cell lines, indicating selective cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Comparison with Dopamine D4 Receptor Ligands (e.g., L-750,667)

Structural Similarities :

  • Both compounds feature a sulfonamide group linked to a piperazine moiety, a key pharmacophore for dopamine receptor binding.
  • The 2,5-dimethylphenyl group in the target compound resembles aromatic substituents in ligands like L-750,667, which prioritize receptor subtype selectivity .

Functional Differences :

  • L-750,667 (Ki = 0.51 nM at D4 receptors) exhibits >2000-fold selectivity for D4 over D2/D3 receptors and acts as an antagonist, reversing dopamine-induced cAMP inhibition (EC50 = 80 nM) .
  • The thiophene core in the target compound may alter binding kinetics compared to L-750,667’s azaindole scaffold.

Selectivity Profile :

  • L-750,667 shows negligible activity at D1/D5, sigma, or 5-HT receptors . The target compound’s selectivity remains uncharacterized but could differ due to steric effects from the phenyl-thiophene system.
Comparison with Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Parallels :

  • Both the target compound and sulfonylurea herbicides (e.g., metsulfuron methyl) contain sulfonamide groups linked to heterocyclic systems (thiophene vs. triazine) .

Functional Divergence :

  • Metsulfuron Methyl: Inhibits acetolactate synthase (ALS) in plants, disrupting branched-chain amino acid synthesis .
  • The target compound’s piperazine-sulfonamide motif suggests a neurological or receptor-based mechanism rather than herbicidal activity.

Pharmacokinetic Considerations :

  • Sulfonylurea herbicides are optimized for plant uptake and systemic distribution, whereas the target compound’s phenyl and piperazine groups may enhance blood-brain barrier penetration for CNS applications.

Data Table: Key Features of Compared Compounds

Compound Core Structure Key Functional Groups Primary Target/Activity Affinity/Activity Data
Target Compound Thiophene Piperazine-sulfonamide, phenyl Hypothetical: Dopamine receptors Not available
L-750,667 (D4 antagonist) Azaindole Piperazine-sulfonamide Dopamine D4 receptor Ki = 0.51 nM; EC50 = 80 nM
Metsulfuron Methyl Triazine Sulfonylurea, methyl ester Plant ALS enzyme Herbicidal activity

Research Findings and Hypotheses

  • However, the thiophene-phenyl system may reduce selectivity compared to L-750,667’s optimized azaindole core .
  • Metabolic Stability : The methyl ester in the target compound could enhance bioavailability compared to sulfonylurea herbicides, which are designed for environmental persistence .
  • Stereoselectivity : Like L-750,667, the target compound may exhibit enantiomer-dependent binding if chiral centers are present (e.g., in the piperazine or sulfonamide linkage) .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves coupling a sulfonyl-piperazine derivative with a substituted thiophene carboxylate. Key steps include:

  • Nucleophilic substitution for introducing the piperazine-sulfonyl group.
  • Pd-catalyzed cross-coupling to attach aromatic moieties (inspired by reductive cyclization strategies using formic acid derivatives as CO surrogates) .
  • Esterification under acidic or basic conditions to finalize the carboxylate group.

Yield Optimization Strategies:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis side reactions.
  • Optimize stoichiometry of the sulfonyl chloride and piperazine intermediate (1.2:1 molar ratio recommended).
  • Monitor reaction progress via TLC or HPLC (see [Q3] for analytical validation).

Advanced: How does the sulfonyl-piperazine moiety influence crystallinity, and what crystallization conditions yield high-quality single crystals?

Methodological Answer:
The sulfonyl group enhances molecular polarity, promoting intermolecular hydrogen bonding, while the piperazine ring introduces conformational flexibility.

  • Crystallization Conditions:
    • Use slow evaporation in a 1:1 mixture of ethyl acetate and hexane at 4°C.
    • For X-ray diffraction, grow crystals in methanol-water (3:1) to achieve monoclinic systems (P21/c space group observed in analogous sulfonyl-piperazine structures) .
  • Key Parameters:
    • Temperature: 296 K (room temperature).
    • R-factor: Aim for <0.05 via iterative refinement .

Basic: Which analytical techniques are most effective for purity assessment, and how should method parameters be validated?

Methodological Answer:

  • HPLC:

    • Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) .
    • Column: C18 reverse-phase, 5 µm particle size, 250 mm length.
    • Flow Rate: 1.0 mL/min; detection at 254 nm.
  • 1H/13C NMR:

    • Confirm sulfonyl (-SO2-) integration at δ 3.2–3.5 ppm (piperazine protons) and δ 7.3–7.6 ppm (aromatic thiophene).

Validation:

  • Perform spike-recovery tests (98–102% recovery indicates robustness).
  • Assess intra-day/inter-day precision with RSD <2% .

Advanced: How can discrepancies in bioactivity data across assay models (e.g., enzyme vs. cell-based assays) be systematically resolved?

Methodological Answer:

  • Assay-Specific Variables:
    • Solubility: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
    • Metabolic Stability: Pre-incubate with liver microsomes to assess degradation (e.g., CYP450 interactions) .
  • Data Normalization:
    • Include positive controls (e.g., methylphenidate derivatives for neuroactivity studies) .
    • Apply Hill equation modeling to compare EC50 values across assays.

Basic: What storage conditions are critical for maintaining compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers.
  • Humidity: Maintain <30% RH using desiccants (silica gel).
  • Solubility Considerations: Lyophilize for long-term storage if aqueous solubility is poor .

Advanced: What computational strategies predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT Studies:
    • Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess nucleophilic/electrophilic sites.
    • Use B3LYP/6-31G(d) basis set for geometry optimization (validated in triazole-thiophene analogs) .
  • Molecular Dynamics (MD):
    • Simulate solvent interactions (e.g., methanol/water) to predict solubility trends .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • Mass Spectrometry (HRMS): Match exact mass (e.g., [M+H]+) with theoretical values (Δ <2 ppm).
  • FT-IR: Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and ester (C=O) at 1700–1750 cm⁻¹.
  • Elemental Analysis: Accept C, H, N percentages within 0.3% of theoretical values .

Advanced: How can solubility limitations in biological assays be addressed?

Methodological Answer:

  • Co-solvent Systems: Use 10% β-cyclodextrin in PBS or 0.5% Tween-80 to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl instead of methyl) to improve lipophilicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (85–100 nm size) for sustained release .

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